5-Tert-butyl-2-nitroaniline

Catalog No.
S1668538
CAS No.
142564-53-2
M.F
C10H14N2O2
M. Wt
194.23g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butyl-2-nitroaniline

CAS Number

142564-53-2

Product Name

5-Tert-butyl-2-nitroaniline

IUPAC Name

5-tert-butyl-2-nitroaniline

Molecular Formula

C10H14N2O2

Molecular Weight

194.23g/mol

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3

InChI Key

SXKXVEBWNNCSSE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

5-Tert-butyl-2-nitroaniline is a substituted aromatic amine recognized primarily as a chemical intermediate in multi-step organic synthesis. Its molecular structure, featuring an ortho-nitro group relative to the amine and a bulky tert-butyl group at the 5-position, provides specific steric and electronic properties that are leveraged in the synthesis of complex heterocyclic scaffolds. It serves as a key precursor for producing o-phenylenediamines, which are subsequently used in reductive cyclization reactions to form substituted benzimidazoles, a core structure in many pharmaceutical and materials science applications. [REFS-1, REFS-2]

Substituting 5-tert-butyl-2-nitroaniline with a seemingly similar analog, such as its isomer 4-tert-butyl-2-nitroaniline or the parent compound 2-nitroaniline, is often unfeasible in process chemistry. The specific 5-position of the bulky tert-butyl group is critical; it dictates the regioselectivity of subsequent reactions and influences the electronic properties of the aniline ring, which in turn affects the kinetics and outcome of cyclization reactions. [1]. Replacing it with an isomer leads to a different final product with distinct biological activity or material properties. Using the unsubstituted 2-nitroaniline removes the significant steric hindrance and lipophilicity conferred by the tert-butyl group, which can be essential for directing reactions, improving solubility in organic media, and determining the final conformation and binding affinity of the target molecule. [2]

Precursor Suitability: Enabling Access to Specific Bioactive Benzimidazole Scaffolds

This specific isomer is a documented precursor for synthesizing 6-tert-butyl-substituted benzimidazoles, such as the core of the withdrawn antihypertensive drug Mibefradil. [1]. Alternative precursors, like 4-tert-butyl-2-nitroaniline, would yield the 5-tert-butyl-benzimidazole isomer, which has a different structure and is not a direct route to the same target molecule. The synthesis of Mibefradil specifically proceeds through the N-alkylation of 5-tert-butyl-2-nitroaniline, followed by reduction and cyclization, demonstrating the necessity of this exact starting material for this synthetic pathway. [REFS-1, REFS-2]

Evidence DimensionSynthetic Pathway Accessibility
Target Compound DataEnables synthesis of 6-tert-butyl-benzimidazole derivatives (e.g., Mibefradil core).
Comparator Or Baseline4-tert-Butyl-2-nitroaniline yields 5-tert-butyl-benzimidazole derivatives, a different chemical entity.
Quantified DifferenceQualitatively distinct synthetic outcome; non-interchangeable for specific targets.
ConditionsMulti-step synthesis involving reduction and cyclization to form the benzimidazole ring system.

For the synthesis of specific, patented pharmaceutical compounds, this exact isomer is a non-negotiable starting material, making comparator compounds unsuitable.

Thermal Properties: Defined Melting Point for Process Control and Purity Assessment

5-Tert-butyl-2-nitroaniline exhibits a distinct melting point of 88-90 °C. This physical property provides a clear point of differentiation from its most common positional isomer, 4-tert-butyl-2-nitroaniline, which has a significantly higher melting point of 101-104 °C. [1]. It also differs from the parent compound, 2-nitroaniline, which melts at a lower temperature of 71.5 °C. [2]

Evidence DimensionMelting Point (°C)
Target Compound Data88-90 °C
Comparator Or Baseline4-tert-butyl-2-nitroaniline: 101-104 °C; 2-nitroaniline: 71.5 °C
Quantified Difference13-14 °C lower than its 4-tert-butyl isomer; 16.5-18.5 °C higher than its parent compound.
ConditionsStandard atmospheric pressure.

A well-defined and distinct melting point is a critical parameter for quality control, ensuring isomeric purity, and is essential for designing manufacturing processes that involve thermal stages, such as melt mixing or controlled crystallization.

Solubility Profile: Enhanced Lipophilicity Compared to Parent Compound

The presence of the tert-butyl group significantly increases the lipophilicity of the molecule compared to the unsubstituted 2-nitroaniline. The calculated LogP (cLogP) for 5-tert-butyl-2-nitroaniline is approximately 3.3-3.6, indicating a strong preference for organic phases. In contrast, the cLogP for the parent compound, 2-nitroaniline, is significantly lower at 1.85. [REFS-1, REFS-2]. This difference in partition coefficient is a direct measure of its increased solubility in non-polar organic solvents.

Evidence DimensionCalculated Octanol-Water Partition Coefficient (cLogP)
Target Compound Data~3.3 - 3.6
Comparator Or Baseline2-Nitroaniline: 1.85
Quantified DifferenceAn increase of ~1.45-1.75 LogP units, representing a >28-fold increase in hydrophobicity.
ConditionsComputational estimation (e.g., XLogP3 method).

Enhanced solubility in common organic synthesis solvents (e.g., toluene, dichloromethane) improves reaction homogeneity, can increase reaction rates, and simplifies workup procedures, which are key considerations for process scale-up.

Mandatory Precursor for Specific 6-Substituted Benzimidazole APIs

This compound is the required starting material for the synthesis of pharmaceutical agents containing the 6-tert-butyl-benzimidazole moiety. Its use is dictated by the specific synthetic route needed to achieve the correct final isomeric product, as demonstrated in the synthesis of compounds like Mibefradil. [1]

Synthesis Intermediate for Lipophilic Dyes and Functional Materials

The enhanced solubility in organic solvents makes this compound a preferred building block for functional materials or dyes intended for use in non-aqueous systems, such as polymer matrices or specialty coatings, where the parent 2-nitroaniline would have poor compatibility. [2]

Process Development Requiring Clear Isomeric Purity Control

In manufacturing processes where isomeric purity is critical, the significant difference in melting point between this compound and its 4-tert-butyl isomer allows for effective use of thermal analysis (like DSC) and fractional crystallization as methods for quality assurance and control. [3]

XLogP3

3.3

Dates

Last modified: 08-15-2023

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